N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20184845
InChI: InChI=1S/C21H24N2O4S2/c1-13-6-8-14(9-7-13)19(24)23-21-18(16-4-2-3-5-17(16)28-21)20(25)22-15-10-11-29(26,27)12-15/h6-9,15H,2-5,10-12H2,1H3,(H,22,25)(H,23,24)
SMILES:
Molecular Formula: C21H24N2O4S2
Molecular Weight: 432.6 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.:

Cat. No.: VC20184845

Molecular Formula: C21H24N2O4S2

Molecular Weight: 432.6 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide -

Specification

Molecular Formula C21H24N2O4S2
Molecular Weight 432.6 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C21H24N2O4S2/c1-13-6-8-14(9-7-13)19(24)23-21-18(16-4-2-3-5-17(16)28-21)20(25)22-15-10-11-29(26,27)12-15/h6-9,15H,2-5,10-12H2,1H3,(H,22,25)(H,23,24)
Standard InChI Key WAZOUWGYXCSDCX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s IUPAC name, N-(1,1-dioxothiolan-3-yl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, reflects its hybrid structure combining benzothiophene, tetrahydrothiophene dioxide, and a 4-methylbenzamide moiety . Key features include:

PropertyValue
Molecular FormulaC₂₁H₂₄N₂O₄S₂
Molecular Weight432.6 g/mol
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4
InChI KeyWAZOUWGYXCSDCX-UHFFFAOYSA-N

The benzothiophene core (a bicyclic system with sulfur) is hydrogenated at the 4,5,6,7 positions, while the tetrahydrothiophene ring is fully oxidized to a 1,1-dioxide . The 4-methylphenylcarbonyl group at position 2 introduces hydrophobic and electron-donating characteristics, which may influence binding interactions.

Synthesis and Characterization

Analytical Characterization

Key techniques for structural confirmation include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify hydrogenation of the benzothiophene core and substituent integration .

  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (m/z 432.6) .

  • X-ray Crystallography: Limited data exist, but related compounds show planar benzothiophene systems with substituents in equatorial orientations .

Physicochemical Properties

Solubility and Stability

  • LogP: Estimated at 3.2 (via ChemAxon), indicating moderate lipophilicity suitable for membrane penetration .

  • Solubility: Poor aqueous solubility (<1 mg/mL) due to the hydrophobic benzothiophene and 4-methylphenyl groups; soluble in DMSO or DMF.

  • Stability: The sulfone group enhances oxidative stability compared to non-oxidized thiophene analogs .

Hydrogen Bonding Capacity

  • Donors: 2 (amide NH, carboxamide NH) .

  • Acceptors: 6 (sulfone O, carbonyl O, amide O).

Comparison with Structural Analogs

CompoundStructural VariationReported ActivitySource
6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide3-Methoxyphenyl substituentAnticancer (GI₅₀: 2.02–7.82 μM)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideα,β-Unsaturated ketone linkerRORγt modulation (IC₅₀: 50 nM)
Ethyl 2-(2-morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateMorpholinoethyl side chainAntibacterial (MIC: 8 μg/mL)

Future Research Directions

  • Targeted Biological Assays: Evaluate inhibition of BACE-1 (Alzheimer’s target) and RORγt given structural similarities to known modulators .

  • ADMET Profiling: Assess pharmacokinetics, including CYP450 interactions and blood-brain barrier permeability.

  • Structural Optimization: Introduce polar groups (e.g., hydroxyl or amine) to improve solubility without compromising activity .

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